N-Nitrosopyrazinamine sodium

Description

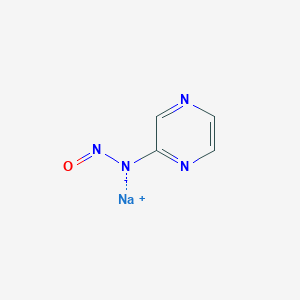

N-Nitrosopyrazinamine sodium is a sodium salt derivative of the nitrosamine compound N-Nitrosopyrazinamine. Nitrosamines are organic compounds characterized by a nitroso (–N=O) group bonded to an amine (–NH2). Pyrazinamine, the parent amine, contains a pyrazine ring (a six-membered heterocycle with two nitrogen atoms), which may influence the compound’s reactivity and toxicological profile.

Properties

CAS No. |

103829-46-5 |

|---|---|

Molecular Formula |

C4H3N4NaO |

Molecular Weight |

146.08 g/mol |

IUPAC Name |

sodium;nitroso(pyrazin-2-yl)azanide |

InChI |

InChI=1S/C4H4N4O.Na/c9-8-7-4-3-5-1-2-6-4;/h1-3H,(H,6,7,9);/q;+1/p-1 |

InChI Key |

ITIRENQGPSHVEU-UHFFFAOYSA-M |

Canonical SMILES |

C1=CN=C(C=N1)[N-]N=O.[Na+] |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-Nitrosopyrazinamine sodium typically involves the nitrosation of pyrazinamine. This process can be achieved through the reaction of pyrazinamine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid . The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired nitrosamine compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitrosation processes. These processes are designed to optimize yield and purity while minimizing the formation of unwanted by-products. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production .

Chemical Reactions Analysis

Nitrosation Mechanism

N-Nitrosamine formation typically occurs through the reaction of secondary amines with nitrous acid () under acidic conditions. For secondary amines, the reaction is rapid and depends on the amine’s pKa and pH of the medium .

Key Reaction Parameters

| Factor | Detail | Source |

|---|---|---|

| Optimal pH | 2.5–3.4 for secondary amines | |

| Rate Dependency | Faster for secondary amines with lower pKa values | |

| Catalysts | Formaldehyde (for primary amines) |

For tertiary amines, nitrosation occurs via a dealkylation mechanism, forming secondary amines before nitrosation .

Stability and Decomposition

N-Nitrosamines like N-Nitroso Pyrazogin Sodium exhibit variable stability:

-

Denitrosation : Some nitrosamines decompose via protolytic denitrosation, accelerated by nucleophiles (e.g., thiocyanate) .

-

Fischer-Hepp Rearrangement : Nitroso groups may migrate to aromatic rings or decompose under stress conditions (e.g., heat, acidic pH) .

-

Labile Behavior : Certain nitrosamines (e.g., N-nitroso-methyl phenylamine) decompose significantly (70–90%) within days at elevated temperatures .

Stability of N-Nitroso Pyrazogin Sodium

While specific data for this compound is limited, analogs show:

| Factor | Outcome | Source |

|---|---|---|

| Heat Stress | Accelerated decomposition at 40°C | |

| pH Sensitivity | Stability varies with aqueous vs. solid-state conditions |

Inhibition Strategies

The use of scavengers can reduce nitrosamine formation:

-

Antioxidants : Ascorbic acid, α-tocopherol, and propyl gallate reduce impurity levels by >80% in model studies .

-

Amino Acids : Histidine shows >90% inhibition in solution-phase reactions .

Inhibitor Effectiveness

| Scavenger | Inhibition (% in solid dosage forms) | Inhibition (% in solution) |

|---|---|---|

| Ascorbic Acid | >80% | 75–90% |

| Histidine | – | >90% |

| Propyl Gallate | >80% | – |

Analytical and Regulatory Considerations

-

Detection Methods : Supercritical fluid chromatography (SFC)–mass spectrometry is used for trace-level analysis .

-

Regulatory Limits : WHO sets interim limits for nitrosamine impurities (e.g., MNP in rifampicin at ≤5 ppm) .

Data Tables and Research Findings

Nitrosation Rate Constants

| Amine Type | pKa | Optimal pH | Rate Constant () |

|---|---|---|---|

| Piperazine | 5.6; 9.8 | 3.0 | 83 M·s |

| Morpholine | 8.7 | 3.4 | 0.42 M·s |

Key Impurities in Pharmaceuticals

| Drug Class | Nitrosamine Impurity | Source |

|---|---|---|

| Sartans | NDMA, NDEA | |

| Antibiotics | MNP | |

| Antidiabetics | NMBA |

Scientific Research Applications

N-Nitrosopyrazinamine sodium has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Nitrosopyrazinamine sodium involves its interaction with nucleophiles, leading to the formation of nitroso derivatives. These derivatives can further react with biological molecules, potentially causing mutagenic effects . The molecular targets include DNA and proteins, where the nitroso group can form covalent bonds, leading to alterations in their structure and function .

Comparison with Similar Compounds

Structural and Physicochemical Properties

N-Nitrosopyrazinamine sodium belongs to the nitrosamine family, which includes carcinogenic compounds such as N-Nitrosodimethylamine (NDMA), N-Nitrosodiethylamine (NDEA), and N-Nitrosodiphenylamine (NDPhA). Key structural differences and properties are summarized below:

Key Observations :

- The sodium salt of N-Nitrosopyrazinamine likely enhances solubility, facilitating environmental mobility compared to non-salt nitrosamines like NDMA or NDPhA.

Toxicological Profiles

Nitrosamines are potent carcinogens, with mechanisms involving metabolic activation to alkylating agents that damage DNA. Comparative toxicity data (where available):

Key Findings :

- NDMA is among the most potent nitrosamines, with a low threshold for carcinogenicity. This compound may exhibit similar risks due to shared nitrosoamine functionality.

Formation and Stability

Nitrosamines form under acidic or alkaline conditions via reactions between amines and nitrosating agents (e.g., nitrites, nitrous acid). Key factors influencing this compound formation:

- Nitrosating Agents: Sodium nitrite (NaNO₂) is a common precursor, and the presence of sodium ions may accelerate nitrosation via nitrosyl chloride (ClNO) pathways .

- pH Dependence : Sodium salts of nitrosamines are more stable in neutral to alkaline conditions, contrasting with NDMA, which forms optimally at pH 2–4 .

Regulatory and Handling Considerations

Regulatory Limits

The FDA and EMA have established strict limits for nitrosamine impurities in pharmaceuticals (e.g., NDMA at 96 ng/day). For this compound, analogous thresholds may apply, though specific guidelines are pending due to data gaps .

Biological Activity

N-Nitrosopyrazinamine sodium is a member of the nitrosamine family, which are well-known for their potential carcinogenic effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, genotoxicity, and implications for human health based on diverse research findings.

This compound is characterized by its nitroso group attached to a pyrazinamine structure. It has been studied for its reactivity and biological interactions, particularly in the context of mutagenesis and carcinogenesis.

The biological activity of this compound primarily involves metabolic activation through cytochrome P450 enzymes. This activation leads to the formation of reactive intermediates that can interact with cellular macromolecules, including DNA. The resulting DNA damage is a critical factor in its potential carcinogenicity.

Key Mechanisms:

- Metabolic Activation : Cytochrome P450 enzymes facilitate the conversion of this compound into reactive species that can bind to DNA.

- DNA Interactions : The formation of DNA adducts may lead to mutations, contributing to tumorigenesis.

Genotoxicity and Carcinogenic Potential

Research indicates that N-nitroso compounds, including this compound, exhibit significant genotoxic effects. Studies have demonstrated that these compounds can induce mutations in various biological systems.

Case Studies:

- In Vivo Studies : Animal studies have shown that exposure to this compound can lead to tumor formation in specific organs, particularly the liver and lungs.

- In Vitro Studies : Mutagenicity tests using bacterial strains (e.g., Salmonella typhimurium) have revealed that this compound can cause DNA damage, indicating its potential as a mutagen.

Comparative Analysis with Other Nitrosamines

To understand the biological activity of this compound better, it is essential to compare it with other nitrosamines. The following table summarizes key characteristics and findings related to different nitrosamines:

| Compound | Structure Type | Carcinogenicity | Mechanism of Action |

|---|---|---|---|

| This compound | Nitrosamine | Yes | DNA adduct formation via metabolic activation |

| N-Nitrosodimethylamine (NDMA) | Nitrosamine | Yes | Similar mechanism; induces liver tumors |

| N-Nitroso-2-pyridinamine | Nitrosamine | Yes | Genotoxic effects leading to mutations |

Risk Assessment and Public Health Implications

The presence of nitrosamines like this compound in food and pharmaceuticals raises significant public health concerns. Regulatory bodies such as the European Food Safety Authority (EFSA) have conducted risk assessments highlighting the need for stringent controls on nitrosamine levels in consumables.

Findings from Recent Assessments:

- Genotoxicity : Evidence suggests that exposure to nitrosamines correlates with increased cancer risk, particularly hepatocellular carcinoma.

- Regulatory Actions : Recommendations have been made for manufacturers to minimize nitrosamine impurities in pharmaceutical products.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.